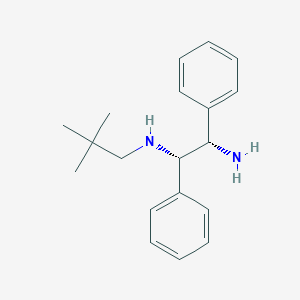
(1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry and the presence of both neopentyl and diphenyl groups, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde and neopentylamine.
Condensation Reaction: Benzaldehyde undergoes a condensation reaction with neopentylamine in the presence of a suitable catalyst to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diamine compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and reduction reactions efficiently.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for condensation reactions.
Major Products
Applications De Recherche Scientifique
(1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.
Pathways: It may modulate biochemical pathways, leading to changes in cellular processes and responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine: A stereoisomer with different chiral centers.
(1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diol: A related compound with hydroxyl groups instead of amine groups.
Uniqueness
(1S,2S)-N1-Neopentyl-1,2-diphenylethane-1,2-diamine is unique due to its specific stereochemistry and the presence of both neopentyl and diphenyl groups, which contribute to its distinct reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C19H26N2 |
|---|---|
Poids moléculaire |
282.4 g/mol |
Nom IUPAC |
(1S,2S)-N'-(2,2-dimethylpropyl)-1,2-diphenylethane-1,2-diamine |
InChI |
InChI=1S/C19H26N2/c1-19(2,3)14-21-18(16-12-8-5-9-13-16)17(20)15-10-6-4-7-11-15/h4-13,17-18,21H,14,20H2,1-3H3/t17-,18-/m0/s1 |
Clé InChI |
TUJIYEYMKXWBTO-ROUUACIJSA-N |
SMILES isomérique |
CC(C)(C)CN[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N |
SMILES canonique |
CC(C)(C)CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















